Fipamezole

Übersicht

Beschreibung

Fipamezol ist ein niedermolekulares Medikament, das wegen seiner potenziellen therapeutischen Wirkungen bei der Behandlung neurologischer Erkrankungen, insbesondere der Parkinson-Krankheit, untersucht wurde. Es ist bekannt für seine Rolle als α2-Adrenorezeptor-Antagonist, d. h. es kann die Wirkung bestimmter Neurotransmitter im Gehirn blockieren .

Vorbereitungsmethoden

Die Herstellung von Fipamezol umfasst verschiedene Synthesewege und Reaktionsbedingungen. Eine der Methoden umfasst die Herstellung seiner pharmazeutisch akzeptablen Salze und Zwischenprodukte. Der Prozess beinhaltet Zwischenverbindungen mit bestimmten Formeln und deren Herstellungsverfahren . Die industriellen Produktionsverfahren konzentrieren sich darauf, diese Synthesewege zu optimieren, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Fipamezol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Zu den gängigen Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, gehören starke Oxidationsmittel, Reduktionsmittel und spezifische Katalysatoren, um die Reaktionen zu erleichtern. Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Reduction of Levodopa-Induced Dyskinesia

Fipamezole has been primarily studied for its ability to mitigate levodopa-induced dyskinesia (LID), a common side effect in patients undergoing treatment for Parkinson's disease. Clinical trials have demonstrated that this compound can effectively reduce the severity of dyskinesia without compromising the therapeutic effects of levodopa.

- Clinical Trials : In a randomized clinical trial involving 115 subjects in the United States and 64 in India, this compound was administered at doses of 60 mg and 90 mg. The results indicated a statistically significant reduction in LID at the 90 mg dose, with a mean improvement score of -1.9 compared to placebo (p = 0.047) .

- Mechanism of Action : this compound's action as an alpha-2 adrenergic receptor antagonist allows it to counteract the dyskinetic effects induced by levodopa by modulating norepinephrine release, thus enhancing motor control .

Potential in Other Neurological Disorders

Research indicates that this compound may have broader applications beyond Parkinson's disease. Its mechanism of action suggests potential benefits in other conditions characterized by dysregulated adrenergic signaling.

- Neurogenic Orthostatic Hypotension : Preliminary studies have explored this compound's efficacy in treating neurogenic orthostatic hypotension, where it may help stabilize blood pressure regulation .

Pharmacokinetics and Safety Profile

This compound has undergone extensive pharmacokinetic studies to assess its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for understanding dosing regimens and potential interactions with other medications.

- Safety Studies : Clinical trials have reported that this compound is generally well-tolerated, with mild transient side effects such as elevated blood pressure noted during administration .

Table: Summary of Key Clinical Trials Involving this compound

| Study Title | Phase | Population | Results Summary | Publication Date |

|---|---|---|---|---|

| Randomized clinical trial for dyskinesia | Phase II | 179 subjects (US and India) | Significant reduction in LID at 90 mg dose; well-tolerated | July 2012 |

| Efficacy study in neurogenic orthostatic hypotension | Phase II | Various subjects | Initial findings suggest potential benefits; further studies required | December 2024 |

| Pharmacokinetics study | Phase I | Healthy volunteers | Established ADME profile; no severe adverse effects noted | August 2023 |

Wirkmechanismus

The mechanism of action of Fipamezole involves its role as an adrenergic receptor alpha-2 antagonist. By blocking these receptors, this compound can modulate the release of neurotransmitters such as norepinephrine, which plays a crucial role in regulating various physiological functions. This modulation helps in reducing symptoms associated with neurological disorders, particularly those related to motor control and blood pressure regulation .

Vergleich Mit ähnlichen Verbindungen

Fipamezol ist einzigartig in seiner spezifischen Zielsetzung des α2-Adrenorezeptors. Zu ähnlichen Verbindungen gehören andere α-Adrenorezeptor-Antagonisten wie Idazoxan und Atipamezol. Die unterschiedliche chemische Struktur und das pharmakologische Profil von Fipamezol unterscheiden es von diesen Verbindungen.

Biologische Aktivität

Fipamezole, also known as JP-1730, is a selective antagonist of the alpha-2 adrenergic receptors, primarily recognized for its potential therapeutic applications in managing levodopa-induced dyskinesia (LID) in Parkinson's disease patients. This article delves into the biological activity of this compound, including its pharmacological properties, clinical findings, and relevant case studies.

Pharmacological Profile

This compound exhibits high affinity for human alpha-2 adrenergic receptor subtypes:

- Alpha-2A : K(i) = 9.2 nM

- Alpha-2B : K(i) = 17 nM

- Alpha-2C : K(i) = 55 nM

In functional assays, this compound demonstrated potent antagonist properties by significantly reducing adrenaline-induced (35)S-GTPγS binding with K(B) values of 8.4 nM, 16 nM, and 4.7 nM for alpha-2A, alpha-2B, and alpha-2C receptors respectively . Additionally, it showed moderate affinity for histamine H1 and H3 receptors and the serotonin transporter .

This compound's mechanism primarily involves antagonism at the alpha-2 adrenergic receptors, which play a crucial role in modulating neurotransmitter release. By inhibiting these receptors, this compound enhances dopaminergic signaling in the brain, potentially counteracting the dyskinetic effects associated with long-term levodopa therapy in Parkinson's disease patients.

Efficacy in Reducing Dyskinesia

A pivotal randomized clinical trial assessed the efficacy of this compound in reducing LID among Parkinson's disease patients. This study included 115 subjects from the United States and 64 from India. The results indicated that this compound at doses of 90 mg three times daily significantly reduced LID in the U.S. subgroup (mean improvement of -1.9 on the LID scale compared to placebo; p = 0.047) .

Table 1: Summary of Key Clinical Trials Involving this compound

| Study Type | Population | Dose (mg TID) | Outcome | Significance |

|---|---|---|---|---|

| Randomized Clinical Trial | US Patients | 90 | Reduced LID (mean improvement -1.9) | p = 0.047 |

| Proof-of-Concept Study | Dyskinetic Patients | 60 & 90 | Beneficial effects observed | Notable improvement reported |

| Preclinical Study | MPTP-lesioned Monkeys | 10 | Reduced L-DOPA induced dyskinesia | Significant reduction noted |

Case Studies

In preclinical models involving MPTP-lesioned primates, this compound was administered at a dose of 10 mg/kg, resulting in a significant reduction of L-DOPA-induced dyskinesia without compromising the anti-parkinsonian effects of L-DOPA . The combination therapy extended the duration of L-DOPA’s action by approximately 66% compared to L-DOPA alone.

Safety and Tolerability

This compound has been reported to be well-tolerated among patients with mild side effects such as transient blood pressure elevation . The overall adverse effect profile remains acceptable, suggesting its potential for long-term use in managing dyskinesia.

Q & A

Basic Research Questions

Q. How can researchers formulate a feasible and novel research question on Fipamezole’s mechanism of action in α2-adrenoceptor antagonism?

- Methodological Answer : Apply the FINERMAPS framework to evaluate feasibility (access to receptor-binding assays, pharmacokinetic data), novelty (unexplored pathways in existing literature), and ethical considerations (e.g., animal models). Use PICO (Population: in vitro/in vivo models; Intervention: this compound dosing; Comparison: placebo/other antagonists; Outcome: receptor occupancy rates) to structure hypotheses .

Q. What experimental designs are optimal for preliminary studies on this compound’s pharmacokinetic properties?

- Methodological Answer : Employ controlled crossover trials in animal models to compare bioavailability across administration routes (e.g., oral vs. intravenous). Use high-performance liquid chromatography (HPLC) for plasma concentration analysis. Ensure sample size calculations align with power analysis (α=0.05, β=0.2) to avoid Type II errors .

Q. How should researchers validate preclinical findings of this compound’s efficacy in reversing sedation?

- Methodological Answer : Replicate studies across multiple species (e.g., rodents, non-human primates) to assess cross-species consistency. Incorporate blinded randomized controls to minimize bias. Validate sedation reversal metrics (e.g., EEG activity, behavioral scoring) using standardized protocols .

Advanced Research Questions

Q. How can contradictions in this compound’s efficacy data across studies be systematically analyzed?

- Methodological Answer : Conduct a meta-analysis with heterogeneity testing (I² statistic) to identify variability sources (e.g., dosing protocols, model species). Apply Bland-Altman plots to assess agreement between conflicting datasets. Use Bayesian hierarchical models to account for study-level biases .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Fit non-linear regression models (e.g., sigmoidal Emax) to dose-response curves. Calculate EC₅₀ values with 95% confidence intervals. For skewed distributions, use bootstrapping to validate parameter estimates. Report adherence to ARRIVE guidelines for preclinical data transparency .

Q. How can researchers evaluate the long-term safety profile of this compound in chronic use models?

- Methodological Answer : Design longitudinal cohort studies with repeated measures ANOVA to track adverse effects (e.g., cardiovascular parameters). Apply Kaplan-Meier survival analysis for mortality/toxicity endpoints. Include histopathological validation of target organs post-trial .

Q. What strategies mitigate confounding variables in this compound-drug interaction studies?

- Methodological Answer : Use factorial experimental designs to isolate interaction effects. Predefine covariates (e.g., metabolic enzyme activity) for adjustment in multivariate regression. Validate findings with isobolographic analysis to distinguish synergistic vs. additive effects .

Q. Data Management & Reporting

Q. How should researchers address missing data in this compound clinical trials?

- Methodological Answer : Implement multiple imputation (e.g., MICE algorithm) for missing pharmacokinetic data, assuming missing-at-random (MAR) mechanisms. Validate imputed datasets against complete-case analysis. Disclose missing data rates and handling methods in compliance with CONSORT guidelines .

Q. What are best practices for visualizing this compound’s receptor-binding affinity data?

- Methodological Answer : Use Scatchard plots for linearizing binding data. Include error bars for SEM in dose-response curves. For multi-site binding, apply Hill coefficient analysis . Follow journal-specific formatting (e.g., table footnotes for abbreviations, Roman numeral labeling) .

Q. How can researchers ensure reproducibility in this compound assay protocols?

- Methodological Answer : Document all steps using Standard Operating Procedures (SOPs) , including reagent batch numbers and equipment calibration dates. Share raw data and analysis scripts via repositories like Figshare or Zenodo . Perform inter-laboratory validation with blinded samples .

Q. Ethical & Methodological Rigor

Q. What ethical frameworks apply to this compound studies involving human-derived tissues?

- Methodological Answer : Adhere to Helsinki Declaration principles for ex vivo tissue use. Obtain IRB approval for sourcing tissues from biobanks. Anonymize donor data and disclose informed consent protocols in publications .

Q. How to optimize literature reviews for this compound-related research gaps?

Eigenschaften

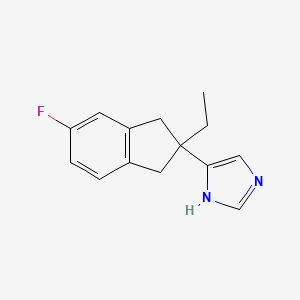

IUPAC Name |

5-(2-ethyl-5-fluoro-1,3-dihydroinden-2-yl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2/c1-2-14(13-8-16-9-17-13)6-10-3-4-12(15)5-11(10)7-14/h3-5,8-9H,2,6-7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSUAWAUCNFBQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2=C(C1)C=C(C=C2)F)C3=CN=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00869997 | |

| Record name | Fipamezole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150586-58-6 | |

| Record name | Fipamezole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150586586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fipamezole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06585 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fipamezole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FIPAMEZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5RCK09KHV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.